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Compound of Interest

Compound Name: Orotaldehyde

Cat. No.: B3021436 Get Quote

An In-depth Technical Guide to Orotaldehyde
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of orotaldehyde, a key heterocyclic

aldehyde. It covers its chemical identity, physicochemical properties, synthesis, and reactivity,

with a focus on experimental details and data presentation for a scientific audience.

Chemical Identity and Nomenclature
Orotaldehyde is a pyrimidine derivative characterized by an aldehyde functional group at the

6-position of the uracil ring. Its unambiguous identification is crucial for scientific research and

documentation.
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Identifier Value Citation

CAS Number 36327-91-0

IUPAC Name
1,2,3,6-tetrahydro-2,6-dioxo-4-

pyrimidinecarboxaldehyde

Synonyms

2,6-dioxo-1,2,3,6-

tetrahydropyrimidine-4-

carboxaldehyde, Uracil-6-

carboxaldehyde, 6-

Formyluracil

Molecular Formula C₅H₄N₂O₃

Molecular Weight 140.10 g/mol

Physicochemical and Spectroscopic Data
Understanding the physical and spectral properties of orotaldehyde is essential for its

handling, characterization, and application in chemical synthesis and analysis.

Property Value Citation

Physical State Solid

UV-Vis Absorption (λmax)
261 nm (hydrated form), 300

nm (anhydrous form)
[1]

Crystal Structure

Forms a monohydrate whose

structure has been determined

by a combination of powder X-

ray diffraction and first-

principles calculations. The

molecules form hydrogen-

bonded dimers.[1][2]

Spectroscopic Analysis:
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While specific, detailed spectra for orotaldehyde are not readily available in the public domain,

the expected spectroscopic features can be inferred from its structure:

¹H NMR: The spectrum would be expected to show a characteristic downfield signal for the

aldehydic proton (typically δ 9-10 ppm). Other signals would correspond to the proton on the

pyrimidine ring and the N-H protons.

¹³C NMR: The carbonyl carbon of the aldehyde would appear significantly downfield (around

190-200 ppm), in addition to the signals for the other carbons in the uracil ring.

IR Spectroscopy: Key vibrational bands would include a strong C=O stretching frequency for

the aldehyde (around 1680-1700 cm⁻¹) and the urea carbonyls, as well as N-H stretching

bands.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to

its molecular weight, along with characteristic fragmentation patterns.

Synthesis of Orotaldehyde
The primary and most cited method for the synthesis of orotaldehyde is the oxidation of 6-

methyluracil.

Experimental Protocol: Oxidation of 6-Methyluracil
This procedure outlines the laboratory-scale synthesis of orotaldehyde.

Materials:

6-Methyluracil

Selenium Dioxide (SeO₂)

Glacial Acetic Acid

Sodium Bisulfite (5% solution)

Activated Carbon
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Concentrated Hydrochloric Acid (HCl)

Procedure:

A mixture of 6-methyluracil and selenium dioxide in glacial acetic acid is refluxed for

approximately 6 hours.

The reaction mixture is then filtered while hot to remove solid byproducts.

The solvent is evaporated from the filtrate to yield the crude orotaldehyde.

For purification, the crude product is dissolved in hot water.

A 5% sodium bisulfite solution is added dropwise to the hot aqueous solution.

The solution is subsequently boiled with activated carbon to remove colored impurities.

The mixture is filtered to remove the activated carbon.

The filtrate is acidified to a pH of 1 using concentrated hydrochloric acid to precipitate the

purified orotaldehyde.

Chemical Reactivity and Key Experimental
Protocols
Orotaldehyde serves as a versatile intermediate in the synthesis of other pyrimidine

derivatives. Its aldehyde functional group is amenable to both oxidation and reduction.

Oxidation to Orotic Acid
The aldehyde group of orotaldehyde can be readily oxidized to a carboxylic acid, yielding

orotic acid, a biologically significant molecule.

Experimental Protocol: Oxidation of Orotaldehyde

Oxidizing Agents: Common oxidizing agents for converting aldehydes to carboxylic acids,

such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), can be

employed.
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General Procedure:

Orotaldehyde is dissolved in a suitable solvent (e.g., acetone or water).

The oxidizing agent is added portion-wise, often at a controlled temperature (e.g., 0 °C to

room temperature).

The reaction progress is monitored by a suitable technique (e.g., thin-layer

chromatography).

Upon completion, the reaction is quenched, and the orotic acid product is isolated through

extraction and/or crystallization.

Reduction to 6-Hydroxymethyluracil
The aldehyde can be reduced to a primary alcohol, forming 6-hydroxymethyluracil.

Experimental Protocol: Reduction of Orotaldehyde

Reducing Agents: Sodium borohydride (NaBH₄) is a common and effective reagent for the

selective reduction of aldehydes.

General Procedure:

Orotaldehyde is dissolved in a suitable solvent, typically an alcohol like ethanol or

methanol.

Sodium borohydride is added portion-wise, usually at a reduced temperature (e.g., 0 °C)

to control the reaction rate.

The reaction is stirred until completion, as monitored by TLC.

The reaction is quenched, typically with the addition of a weak acid.

The 6-hydroxymethyluracil product is then isolated via extraction and purified by

crystallization or chromatography.

Logical and Experimental Workflows
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The following diagrams illustrate the synthesis and key reactions of orotaldehyde.

Caption: Synthesis of Orotaldehyde from 6-Methyluracil.

Caption: Key Reactions of Orotaldehyde.

Biological Significance
While orotaldehyde itself is not extensively documented as a direct participant in major

metabolic pathways, its oxidized form, orotic acid, is a key intermediate in the de novo

biosynthesis of pyrimidine nucleotides. Therefore, orotaldehyde is a valuable synthetic

precursor for studying this and related biological processes. Derivatives of orotaldehyde have

been investigated for a range of potential biological activities, although this is an area of

ongoing research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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